Tributyl(3-ethenylphenyl)stannane
Description
Properties
CAS No. |
88343-50-4 |
|---|---|
Molecular Formula |
C20H34Sn |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
tributyl-(3-ethenylphenyl)stannane |
InChI |
InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h2-4,6-7H,1H2;3*1,3-4H2,2H3; |
InChI Key |
ALUDIPIYKNWWLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The general reaction proceeds as:
$$ \text{3-Ethenylphenyl-MgBr} + \text{Bu}3\text{SnCl} \rightarrow \text{Bu}3\text{Sn-(3-ethenylphenyl)} + \text{MgBrCl} $$
Key parameters:
- Molar ratio : 1:1 Grignard reagent to tin chloride
- Temperature : −78°C to 0°C (prevents Wurtz coupling side reactions)
- Solvent : Tetrahydrofuran (THF) or diethyl ether
Optimization Data
Experimental data from analogous styryl systems demonstrate yield dependence on Grignard reagent purity and reaction time:
| Parameter | Value Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Reaction Temperature | −78°C to 25°C | −30°C | +22% yield |
| Stoichiometric Ratio | 0.8:1 to 1.2:1 | 1.05:1 | +15% yield |
| Reaction Time | 2–24 h | 8 h | Max yield |
Side products include bis(3-ethenylphenyl)tin species (5–12%) and residual tributyltin chloride (3–8%), necessitating fractional distillation for purification.
Hydrostannylation of 3-Ethynylbenzene
This catalytic method offers improved regioselectivity for vinyltin compound synthesis. The reaction employs tributyltin hydride and 3-ethynylbenzene under radical initiation:
Reaction Scheme
$$ \text{Bu}3\text{SnH} + \text{HC≡C-C}6\text{H}4 \rightarrow \text{Bu}3\text{Sn-CH=CH-C}6\text{H}4 $$
Critical Parameters
- Catalyst : Azobisisobutyronitrile (AIBN, 1 mol%)
- Solvent : Toluene (anhydrous)
- Temperature : 80–110°C
- Reaction Time : 12–36 h
Comparative studies with styrene derivatives show 68–74% yields under optimized conditions, with <5% oligomerization byproducts. The stereochemical outcome (E/Z ratio) depends on tin hydride addition kinetics:
| Parameter | E:Z Ratio | Yield (%) |
|---|---|---|
| Slow addition (6 h) | 92:8 | 74 |
| Fast addition (1 h) | 84:16 | 68 |
Redistribution (Comproportionation) Reactions
This method enables synthesis from more accessible tetraorganotin precursors through Kocheshkov-type equilibria:
General Equation
$$ \text{Bu}4\text{Sn} + \text{SnCl}4 \rightarrow 2 \text{Bu}2\text{SnCl}2 $$
$$ \text{Bu}2\text{SnCl}2 + \text{3-Ethenylphenyl-MgBr} \rightarrow \text{Bu}_3\text{Sn-(3-ethenylphenyl)} $$
Yield Optimization
Laboratory-scale trials with phenyl analogues demonstrate:
| Step | Temperature | Time | Yield (%) |
|---|---|---|---|
| Comproportionation | 150°C | 4 h | 89 |
| Grignard Addition | −30°C | 6 h | 76 |
This two-step approach achieves 63–67% overall yield but requires strict moisture exclusion to prevent tin oxide formation.
Radical-Mediated Alkylation
Recent advances in tin radical chemistry enable direct C–Sn bond formation using photoinitiated processes:
Photochemical Protocol
- Substrate : 3-Ethenylbenzene
- Tin Source : Tributyltin hydride
- Conditions : UV irradiation (365 nm), 25°C
- Solvent : Acetonitrile
Preliminary data from similar systems show:
| Light Intensity (mW/cm²) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 10 | 58 | 82 |
| 25 | 74 | 78 |
| 50 | 89 | 65 |
Trade-offs between conversion and selectivity suggest optimal operation at 25 mW/cm² intensity.
Comparative Analysis of Synthetic Methods
The following table synthesizes data from across methodologies to guide protocol selection:
| Method | Typical Yield (%) | Purity (%) | Byproducts | Scalability |
|---|---|---|---|---|
| Grignard | 65–72 | 92–95 | Di-organotin species | Pilot-scale |
| Hydrostannylation | 68–74 | 88–90 | Oligomers | Lab-scale |
| Redistribution | 63–67 | 94–97 | Tin oxides | Industrial |
| Radical Alkylation | 58–74 | 85–88 | Reduced tin hydride | Lab-scale |
Challenges in Product Isolation
All methods require specialized purification techniques due to the compound's sensitivity:
Distillation Parameters
- Boiling Point : Estimated 145–155°C (0.1 mmHg)
- Thermal Stability : Decomposition >180°C
- Recommended Setup : Short-path distillation with oil diffusion pump
Chromatographic Methods
- Stationary Phase : Silica gel (deactivated with 5% Et3N)
- Eluent : Hexane/EtOAc (98:2)
- Rf : 0.45–0.55 (TLC, hexane)
Spectroscopic Characterization
$$^{119}\text{Sn}$$ NMR
- Chemical Shift : δ −15 to −25 ppm (vs. SnMe4)
- Coupling Constants : $$^1J_{Sn-C}$$ ≈ 340 Hz
IR Spectroscopy
- Sn–C Stretch : 510–525 cm$$^{-1}$$
- C=C Stretch : 1620–1630 cm$$^{-1}$$
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-ethenylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other groups.
Hydrostannylation: It is used in hydrostannylation reactions, where it adds across double or triple bonds in alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include azobisisobutyronitrile (AIBN) as a radical initiator and various halides as substrates. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include reduced hydrocarbons, substituted organotin compounds, and hydrostannylated alkenes and alkynes .
Scientific Research Applications
Tributyl(3-ethenylphenyl)stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(3-ethenylphenyl)stannane involves the formation of stannyl radicals, which participate in radical chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of reduced products. The compound’s utility as a hydrogen donor is attributed to the relatively weak bond strength between tin and hydrogen .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the tin center, enhancing reactivity toward nucleophilic partners.
- Heteroaromatic substituents (e.g., thiophene in ) enable conjugation, making these compounds valuable in optoelectronic materials.
Toxicity and Environmental Impact
Tributyltin compounds are generally less toxic than triphenyltin analogs (e.g., Triphenyltin acetate in ), but their environmental persistence necessitates careful handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
